molecular formula C10H20ClNO5 B6292777 rel-Diethyl (2R,5S)-2-amino-5-hydroxyhexanedioate hydrochloride CAS No. 2376143-32-5

rel-Diethyl (2R,5S)-2-amino-5-hydroxyhexanedioate hydrochloride

Cat. No. B6292777
CAS RN: 2376143-32-5
M. Wt: 269.72 g/mol
InChI Key: RIQLAPJLRUDFLG-KZYPOYLOSA-N
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Description

“(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” is a chemical compound with the molecular formula C10H16Br2O4 . It is used in various scientific studies due to its unique structure, which allows for diverse applications, such as organic synthesis and drug discovery.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, one method involves the reaction of diethyl meso-2,5-dibromoadipate with benzylamine . The reaction mixture is heated at 85°C for 16 hours . Another method involves heating a solution of diethyl meso-2,5-dibromoadipate and benzylamine in toluene at 110°C .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of bromine atoms, which can be replaced by other groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is a CYP2C19 inhibitor . Its water solubility is 0.133 mg/ml .

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5.ClH/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2;/h7-8,12H,3-6,11H2,1-2H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQLAPJLRUDFLG-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC[C@H](C(=O)OCC)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride

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